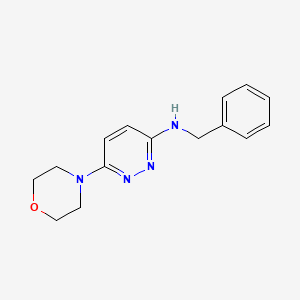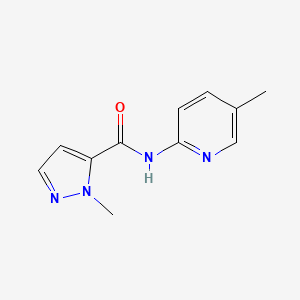![molecular formula C21H32N2O6 B5283714 1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;oxalic acid](/img/structure/B5283714.png)
1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;oxalic acid is a complex organic compound with a unique structure that combines a piperazine ring with a phenoxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids and reducing agents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential as a ligand in molecular docking studies.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and anti-tumor activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acids: Used as synthetic intermediates in organic synthesis.
Benzene derivatives: Undergo similar electrophilic aromatic substitution reactions.
Uniqueness
1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine is unique due to its specific structure, which combines a piperazine ring with a phenoxypropyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2.C2H2O4/c1-4-7-17-8-9-18(19(16-17)22-3)23-15-6-10-21-13-11-20(5-2)12-14-21;3-1(4)2(5)6/h4,7-9,16H,5-6,10-15H2,1-3H3;(H,3,4)(H,5,6)/b7-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUOCDXYILRRGN-KQGICBIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=C(C=C(C=C2)C=CC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CCCOC2=C(C=C(C=C2)/C=C/C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(FURAN-2-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5283667.png)
![(6Z)-6-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5283674.png)
![2-methyl-N-[3-(1-pyrrolidinylmethyl)benzyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5283675.png)

![3-benzyl-2-[(2-hydroxyethyl)amino]-4(3H)-quinazolinone](/img/structure/B5283692.png)
![N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B5283705.png)
![1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3,6,6-TRIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE](/img/structure/B5283707.png)
![2-(4-{[(2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID](/img/structure/B5283722.png)
![N~3~-({3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetyl)-beta-alaninamide](/img/structure/B5283727.png)
![2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid](/img/structure/B5283730.png)
![methyl 5-ethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5283738.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5283746.png)
